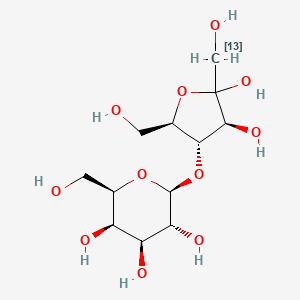
Lactulose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactulose-13C is a synthetic disaccharide composed of galactose and fructose, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research to study metabolic processes and gastrointestinal functions. The isotopic labeling allows for precise tracking and analysis in various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lactulose-13C is synthesized through the isomerization of lactose, which involves converting lactose into lactulose under alkaline conditions. The process typically uses carbon-13 labeled lactose as the starting material. The reaction is carried out in an aqueous solution at elevated temperatures, often with the addition of a catalyst to enhance the isomerization process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors to maintain the required temperature and pH conditions. The reaction mixture is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product with high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lactulose-13C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various organic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products Formed
Oxidation: Organic acids such as lactic acid and acetic acid.
Reduction: Corresponding alcohols of this compound.
Substitution: Acetylated derivatives of this compound.
Applications De Recherche Scientifique
Lactulose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the fermentation processes in the gut microbiota.
Medicine: Utilized in diagnostic tests such as the lactulose breath test to assess gastrointestinal transit time and bacterial overgrowth.
Industry: Employed in the production of prebiotic foods and supplements
Mécanisme D'action
Lactulose-13C passes through the stomach and small intestine without being digested or absorbed. In the colon, it is fermented by the gut microbiota, producing short-chain fatty acids and gases like hydrogen and methane. These fermentation products lower the pH of the colon and act as osmotic laxatives, promoting bowel movements. The isotopic labeling allows for precise measurement of these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactose-13C: Another isotopically labeled disaccharide used in metabolic studies.
Sucrose-13C: Used in similar applications but differs in its sugar composition.
Mannitol-13C: A sugar alcohol used in various biochemical assays
Uniqueness
Lactulose-13C is unique due to its specific application in gastrointestinal studies and its ability to act as a prebiotic. Its fermentation by gut bacteria and the subsequent production of beneficial metabolites make it particularly valuable in both research and clinical settings .
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2-(hydroxymethyl)-5-(hydroxy(113C)methyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12?/m1/s1/i3+1 |
Clé InChI |
JCQLYHFGKNRPGE-MTQCGNDRSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]2O)([13CH2]O)O)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)









![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)

![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

